Pyridine-2,4-dicarboxylic acid

Overview

Description

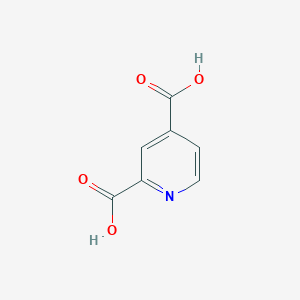

Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a heterocyclic dicarboxylic acid with two carboxyl groups at the 2- and 4-positions of the pyridine ring. It is a versatile compound with applications in medicinal chemistry, catalysis, and materials science. Its structure enables chelation of metal ions, making it a critical ligand in metalloenzyme inhibition and coordination chemistry . Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Lutidinic acid can be synthesized through various methods. One common approach involves the reaction of pyridine with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of lutidine using potassium permanganate in an alkaline medium .

Industrial Production Methods: In industrial settings, lutidinic acid is often produced through the catalytic oxidation of lutidine. This process involves the use of a catalyst such as vanadium pentoxide and is carried out at elevated temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Lutidinic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Lutidinic acid can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

Pyridine-2,4-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in relation to collagen metabolism and immunosuppression.

- Collagen Metabolism : Esters of PDCA have been shown to treat pathologies related to collagen metabolism, indicating its role in promoting skin health and potentially aiding in wound healing processes .

- Immunosuppressive Properties : PDCA and its derivatives have been explored as immunosuppressants, which could be beneficial in transplant medicine and autoimmune disease management .

Agricultural Applications

Research has demonstrated that PDCA can influence plant growth and development. It acts as a structural analog of 2-oxoglutarate and inhibits 2-oxoglutarate-dependent dioxygenases.

- Growth Regulation : In studies involving tomato seedlings, PDCA inhibited growth in a dose-dependent manner, affecting root elongation and hydroxyproline content. This suggests potential applications in agricultural practices where growth modulation is desired .

- Ethylene Production Inhibition : PDCA has been found to suppress ethylene production in flowers, delaying senescence and extending shelf life. This property can be utilized in the floral industry to enhance the longevity of cut flowers like carnations .

Material Science Applications

PDCA is also utilized in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas useful for gas adsorption and storage.

- MOF Synthesis : Recent studies have highlighted the use of PDCA as a linker in the construction of porous lanthanide MOFs. These materials exhibit unique luminescent properties and have potential applications in gas separation technologies .

Cosmetic Applications

The cosmetic industry has recognized the potential of PDCA derivatives for hair care formulations.

- Hair Growth Stimulation : Dicarboxylate derivatives of PDCA have been incorporated into hair care products aimed at stimulating hair growth and reducing hair loss, showcasing its role in cosmetic formulations .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which lutidinic acid exerts its effects involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, lutidinic acid derivatives can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers of Pyridinedicarboxylic Acids

Pyridinedicarboxylic acids differ in the positions of carboxyl groups, leading to distinct chemical and biological properties:

Acid-Base Properties and Reactivity

The pKa values of 2,4-PDCA distinguish it from analogues:

- 2,4-PDCA : pKa1 <0.5, pKa2 = 1.27, pKa3 = 9.78 .

- 2,6-PDCA : pKa1 = 2.3, pKa2 = 5.6 .

- Quinolinic acid (Pyridine-2,3-dicarboxylic acid): pKa1 = 1.9, pKa2 = 5.9 .

The lower pKa of 2,4-PDCA enhances its ability to chelate metal ions (e.g., Mn²⁺, Zn²⁺) in enzyme active sites, as seen in its inhibition of metallo-β-lactamases and LigI (Ki = 75 μM) .

Enzyme Inhibition

- 2,4-PDCA : Broad inhibitor of JmjC KDMs (e.g., KDM4/5) via Fe²⁺ chelation . Derivatives with 3-substituents show selectivity for KDM4 .

- Isonicotinic acid : Antitubercular agent; unrelated mechanism .

Therapeutic Potential

- 2,4-PDCA prodrugs : HOE-077 inhibits hepatic collagen synthesis by targeting stellate cells .

- 2,4-PDCA diethyl ester : Stabilizes HIF-1α in hair follicle cells, improving hair density .

- 2,5-PDCA: Limited therapeutic use due to lower potency .

Chemical Reactivity

- Coordination chemistry : 2,4-PDCA forms stable complexes with Cu²⁺ and Zn²⁺, enabling applications in catalysis and materials .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of pyridine-2,4-dicarboxylic acid relevant to experimental design?

- pKa values and speciation : this compound undergoes sequential deprotonation with pKa values of <0.5 (first carboxyl group), 1.27 (pyridinium ion), and 9.78 (second carboxyl group). These values dictate its ionic state under varying pH conditions, influencing solubility, reactivity, and coordination behavior in aqueous solutions .

- Structural forms : At low pH, it exists as a zwitterionic species (PyH⁺), transitioning to mono- and dianionic forms (PyCOO⁻ and PyCOO²⁻) at higher pH. This pH-dependent speciation is critical for designing ligand-metal complexes or buffer systems .

Q. What synthetic routes are available for this compound, and how can yields be optimized?

- Oxidation of substituted pyridines : Common methods include the oxidation of 2,4-dimethylpyridine or 4-ethyl-2-methylpyridine using strong oxidants (e.g., KMnO₄ or HNO₃). Reported yields are ~50%, with optimization achievable via controlled temperature (80–100°C) and stoichiometric excess of oxidizing agents .

- Alternative pathways : Electrochemical oxidation or enzymatic catalysis may offer greener alternatives but require further validation for scalability .

Advanced Research Questions

Q. How does this compound act as an enzyme inhibitor, and what methodologies are used to characterize its inhibitory effects?

- Mechanistic insights : It competitively inhibits enzymes like LigI (amidohydrolase) with a Kᵢ of 75 ± 2 µM, likely through carboxylate coordination to active-site metal ions (e.g., Mn²⁺ or Fe²⁺). Structural analogs (e.g., 5-substituted derivatives) show enhanced selectivity for targets like JMJD5, a lysyl hydroxylase .

- Methodologies :

- Enzyme kinetics : Measure substrate depletion rates via UV-Vis spectroscopy or LC-MS under varying inhibitor concentrations .

- Crystallography : Co-crystal structures (e.g., with JMJD5) reveal binding modes and hydrogen-bonding interactions critical for inhibitor design .

Q. What role does this compound play in coordination chemistry and metal-organic framework (MOF) synthesis?

- Ligand versatility : Its two carboxylate groups and pyridyl nitrogen enable diverse coordination modes (e.g., monodentate, chelating, or bridging). For example, cerium(III)-based MOFs exhibit 1D, 2D, or 3D architectures depending on solvent polarity and temperature .

- Synthetic protocols :

- Solvent tuning : Use ethanol/water mixtures to stabilize intermediate coordination polymers.

- pH control : Adjust pH to favor specific carboxylate deprotonation states, influencing metal-ligand stoichiometry .

Q. How can structural contradictions in crystallographic data be resolved when studying this compound complexes?

- Data refinement tools : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, hydrogen-bonding networks in this compound-serine cocrystals were resolved using SHELX restraints on N–H and O–H distances .

- Validation metrics : Cross-check residual electron density maps and R factors to confirm the absence of disorder or missed symmetry .

Q. What are the challenges in using this compound as a ligand for transition-metal nanoparticles?

Properties

IUPAC Name |

pyridine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIVRKPEXXHNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060104 | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-80-9 | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-PYRIDINEDICARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTIDINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI29F0TVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.